![molecular formula C23H26N2O3 B2507746 4-{[4-(4-甲氧苯基)哌嗪-1-基]甲基}-6,7-二甲基-2H-色烯-2-酮 CAS No. 782460-50-8](/img/structure/B2507746.png)

4-{[4-(4-甲氧苯基)哌嗪-1-基]甲基}-6,7-二甲基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

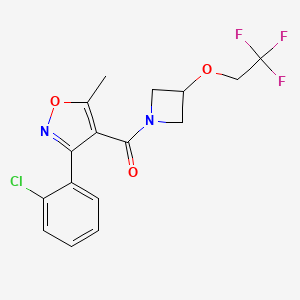

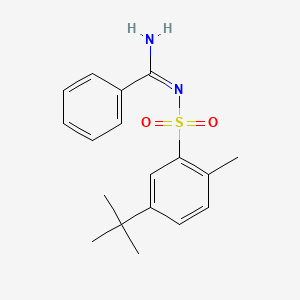

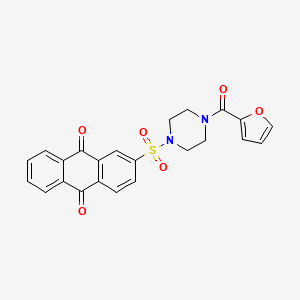

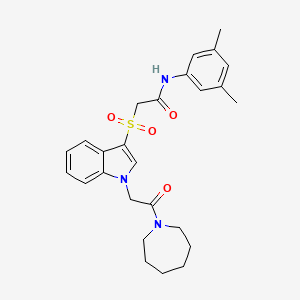

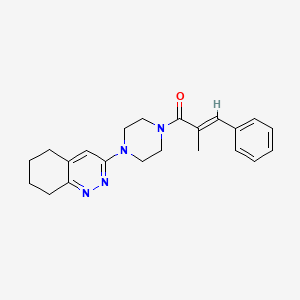

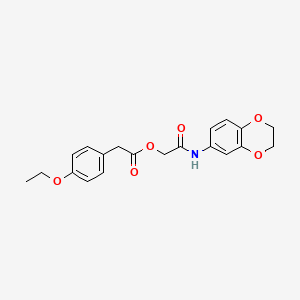

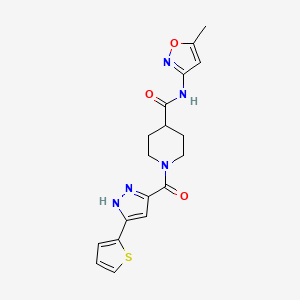

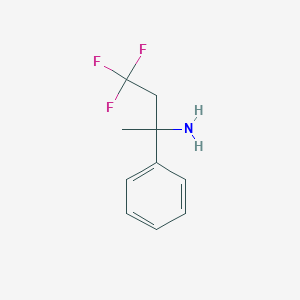

The compound "4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their biological activities. This particular derivative includes a piperazine ring substituted with a methoxyphenyl group and a chromen-2-one core with additional methyl groups. The structure suggests potential interactions with biological targets, such as receptors or enzymes, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related chromen-2-one derivatives often involves multi-step reactions, including reductive amination and the use of various catalysts or reagents. For instance, a series of novel chromen-2-one derivatives were synthesized by reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be characterized using spectroscopic techniques such as IR, NMR, and mass spectroscopy . For example, NMR studies, including DEPT, H-H COSY, HMQC, and HMBC, can provide complete assignments for the compound's structure . The piperazine ring typically adopts a chair conformation, which is a common feature in these molecules .

Chemical Reactions Analysis

Chromen-2-one derivatives can participate in various chemical reactions, depending on their functional groups. The presence of a piperazine ring and a methoxy group could influence the reactivity and interaction with biological targets. For example, the piperazine moiety can form hydrogen bonds, as seen in the crystal structure of a related compound, where an O—H⋯N hydrogen bond was observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as solubility, melting point, and stability, can be influenced by the substitution pattern on the core structure. The presence of methoxy and methyl groups can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The antimicrobial activity of similar compounds has been evaluated, showing significant activity, which suggests that the compound may also possess such properties .

科学研究应用

抗炎和抗菌应用

- 合成和生物学评估:与指定化合物密切相关的黄酮的新型哌嗪衍生物显示出显着的抗炎和抗菌活性。这些化合物抑制促炎细胞因子(TNF-α和IL-6),并对细菌和真菌菌株表现出有效的抗菌作用。它们的抗炎活性与标准抗炎药地塞米松相当,而它们的抗菌效力比标准抗菌剂环丙沙星和咪康唑高出 2.5 倍 (Hatnapure 等,2012)。

抗癌应用

- 雌激素受体结合亲和力和分子对接:由取代的 2-氨基-7-((6-(4-(2-羟乙基)哌嗪-1-基)-2-甲基嘧啶-4-基)氧基)-4-苯基-4H-色烯-3-腈和相关结构合成的化合物被评估了对人乳腺癌细胞系 (MCF-7) 和人胚肾细胞 (HEK293) 的细胞毒活性。其中一些化合物表现出显着的抗增殖活性,表明它们作为癌症治疗治疗剂的潜力。分子对接研究进一步支持了它们的作用机制 (Parveen 等,2017)。

广谱生物活性

双(杂芳基)哌嗪的发现和生物活性:发现了一类新型的非核苷 HIV-1 逆转录酶抑制剂,证明了与指定化学物质在结构上相关的化合物的广谱生物活性潜力。这些双(杂芳基)哌嗪 (BHAP) 被发现比它们的先导分子强 10-100 倍,展示了该化学物质在药物开发中的多功能性 (Romero 等,1994)。

选择性杀死细菌耐药菌:发现一种特定的衍生物,3-[4-(4-甲氧苯基)哌嗪-1-基]哌啶-4-基联苯-4-羧酸盐 (C10),可以杀死耐受抗生素治疗而不影响正常抗生素敏感细胞的细菌耐药菌。这突出了此类化合物在解决感染中细菌耐药性挑战方面的潜力 (Kim 等,2011)。

作用机制

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states .

Mode of Action

It is known that piperazine derivatives can modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Piperazine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives have been found to exhibit a range of effects, depending on their specific targets and mode of action .

未来方向

属性

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-12-21-18(14-23(26)28-22(21)13-17(16)2)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYNLSFCNZNCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)

![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2507680.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)